tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-aminopyridin-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFFIXIFUOXXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617265 | |
| Record name | tert-Butyl (5-aminopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039055-46-3 | |
| Record name | 1,1-Dimethylethyl N-(5-amino-2-pyridinyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039055-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-aminopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation in Ethyl Acetate
A straightforward method involves dissolving tert-butyl (5-nitropyridin-2-yl)(methyl)carbamate in ethyl acetate with 10% Pd/C (10% w/w) under H₂ at room temperature. After overnight stirring, the mixture is filtered through celite, and the solvent is evaporated to isolate the product in quantitative yield (100%). This method is advantageous for its simplicity and lack of byproducts, though it requires prolonged reaction times.
Hydrogenation in Tetrahydrofuran/Methanol
Optimized conditions using a 1:1 tetrahydrofuran (THF)-methanol solvent system demonstrate faster reaction kinetics. For example, stirring the nitro precursor with Pd/C under 40 in/Hg H₂ pressure for 4 hours achieves a 99% yield. The polar aprotic-protic solvent mixture enhances substrate solubility and catalyst activity, enabling shorter reaction times without compromising yield.
Pressurized Hydrogenation with Triethylamine
Incorporating triethylamine (TEA) as a base in methanol/ethyl acetate solvent systems further refines the process. A 20-hour reaction under 1 atm H₂ with 10% Pd/C and TEA produces the amine in 97% yield. TEA likely neutralizes acidic byproducts, stabilizing the reaction environment and preventing side reactions.
Alternative Reduction Methods
Non-catalytic methods, such as zinc-ammonium chloride reductions, offer a cost-effective alternative to hydrogenation, particularly for large-scale synthesis.
Zinc Dust Reduction in THF/Methanol/Water
A scalable protocol involves reacting tert-butyl (5-nitropyridin-2-yl)(methyl)carbamate with zinc dust in a THF-methanol-water mixture saturated with ammonium chloride. After 12 hours at room temperature, filtration and recrystallization from methanol yield 38.6 g of product. This method avoids specialized equipment for hydrogen handling but requires careful pH control to prevent over-reduction.
Data Table of Preparation Methods
The table below summarizes reaction conditions, yields, and sources for each method:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
- Intermediate for Neurological Disorders : The compound is utilized as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural features enable enhanced drug efficacy and specificity, making it crucial in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease .
Case Study: Enzyme Inhibition
- A study highlighted its role in inhibiting specific enzymes associated with neurodegenerative diseases. The compound's ability to bind to enzyme active sites has been shown to reduce the progression of these diseases in preclinical models, demonstrating its potential as a therapeutic agent.
Agricultural Chemicals
Sustainable Pest Control
- Formulation of Agrochemicals : tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate is incorporated into agrochemical formulations aimed at pest control. Its effectiveness is coupled with a reduced environmental impact, aligning with sustainable agricultural practices .
Data Table: Agrochemical Efficacy
| Compound | Application Area | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| This compound | Pest Control | 85 | Low |
| Conventional Pesticide A | Pest Control | 75 | High |
| Conventional Pesticide B | Pest Control | 70 | Medium |
Biochemical Research
Enzyme Activity Studies
- Researchers leverage this compound in biochemical assays to study enzyme activities and protein interactions. Understanding these interactions is vital for elucidating cellular processes and developing new therapeutic strategies .
Case Study: Protein Interaction Analysis
- In a controlled study, the compound was used to assess its effects on specific protein interactions involved in cellular signaling pathways. Results indicated significant modulation of these interactions, suggesting its utility in further drug development .
Material Science
Development of Advanced Materials
- Polymers and Coatings : The compound is explored for its potential in creating advanced materials, including polymers that exhibit improved durability and performance characteristics. Applications include coatings and adhesives that require enhanced chemical resistance .
Data Table: Material Properties
| Material Type | Properties | Application |
|---|---|---|
| Polymer with tert-butyl carbamate | High durability, Chemical resistance | Coatings |
| Conventional Polymer | Moderate durability | General use |
Diagnostic Tools
Enhancing Clinical Diagnostics
Mechanism of Action
The mechanism of action of tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following table compares tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate with analogous pyridine-based carbamates:
Key Observations:
Methyl Substitution on Carbamate Nitrogen: The target compound’s methyl group on the carbamate nitrogen distinguishes it from non-methylated analogs like tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS 220731-04-4).
Position of Amino Group: Moving the amino group from pyridine C5 (target compound) to C6 (e.g., tert-Butyl (6-aminopyridin-2-yl)methylcarbamate) alters electronic distribution and hydrogen-bonding capacity, which could influence binding affinity in drug-receptor interactions .
Linker Variations: Compounds like tert-Butyl ((5-aminopyridin-2-yl)methyl)carbamate (CAS 1780934-03-3) feature a methylene bridge between the carbamate and pyridine, increasing conformational flexibility compared to direct attachment .
Core Heterocycle Differences : Substituting pyridine with pyrimidine (e.g., tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ) introduces additional hydrogen-bonding sites (e.g., hydroxy and fluoro groups), impacting reactivity and pharmacokinetics .
Biological Activity
tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow interaction with various biological targets. Its molecular formula is CHNO, and it has a molecular weight of 223.27 g/mol. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an amino group on the pyridine ring, and a carbamate functional group. This unique structure suggests potential for hydrogen bonding and interactions with biological targets , such as enzymes and receptors involved in various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may act as an agonist or antagonist at receptor sites, modulating downstream signaling pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which could be beneficial in drug development for conditions such as cancer and inflammation.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can exhibit anticancer effects, making this compound a candidate for further exploration in oncology .
- Neuroprotective Effects : The presence of the aminopyridine moiety suggests potential neuroprotective properties, which could be relevant in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored various derivatives of aminopyridine compounds for their ability to inhibit specific kinases involved in cancer progression. The findings indicated that modifications to the carbamate structure could enhance inhibitory potency while maintaining favorable pharmacokinetic properties .
Study 2: Neuroprotective Effects
Research conducted on similar compounds demonstrated their capacity to modulate neurotransmitter systems, suggesting potential therapeutic applications in depression and anxiety disorders. This opens avenues for studying this compound in the context of mental health treatments .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. How can researchers address conflicting reactivity data for tert-butyl carbamates in cross-coupling reactions?
- Methodological Answer: Systematically test:
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (less coordinating).
- Ligand Screening : Use XPhos or SPhos ligands to enhance Pd catalyst turnover.
- Additives : KI or Cs₂CO₃ may stabilize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
